molecular formula C15H22ClNO2 B2640385 Methyl 2-(3-methylphenyl)-2-piperidin-4-ylacetate;hydrochloride CAS No. 2460754-46-3

Methyl 2-(3-methylphenyl)-2-piperidin-4-ylacetate;hydrochloride

Cat. No.: B2640385
CAS No.: 2460754-46-3
M. Wt: 283.8
InChI Key: CSSCKCIOXGFCNC-UHFFFAOYSA-N
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Description

Position within Methylphenidate Analog Family

Methyl 2-(3-methylphenyl)-2-piperidin-4-ylacetate hydrochloride belongs to the phenidate class of compounds, which share a core structure of a phenyl ring attached to a piperidine backbone via an acetate linkage. Unlike methylphenidate—a well-known dopamine-norepinephrine reuptake inhibitor with a methyl ester and a phenyl group at the 2-position of the piperidine ring—this derivative features a piperidin-4-yl group at the same position alongside a 3-methylphenyl substituent (Figure 1).

The structural divergence places it among second-generation phenidates , which prioritize modular substitutions to optimize binding to monoamine transporters. For instance, 4-fluoromethylphenidate and 3-chloromethylphenidate demonstrate enhanced dopamine reuptake inhibition compared to methylphenidate, highlighting the impact of halogenation on potency. In contrast, the 3-methylphenyl and piperidin-4-yl groups in this compound suggest a dual focus on steric bulk and nitrogen-mediated hydrogen bonding, potentially altering transporter affinity profiles.

Table 1: Structural Comparison of Methylphenidate and Selected Analogs

Compound R1 (Piperidine Position) R2 (Phenyl Substituent) Key Functional Groups
Methylphenidate Methyl H Methyl ester, phenyl
4-Fluoromethylphenidate Methyl 4-Fluoro Fluoro-phenyl
3-Chloromethylphenidate Methyl 3-Chloro Chloro-phenyl
Target Compound Piperidin-4-yl 3-Methyl Piperidin-4-yl, 3-methylphenyl

Historical Development of Piperidin-4-yl Derivatives

Piperidin-4-yl derivatives emerged in the late 20th century as researchers explored nitrogen-containing heterocycles for CNS applications. Early work on piperidine-based analgesics and antidepressants revealed the importance of the piperidine ring’s conformation in modulating receptor interactions. For example, the substitution of methyl groups in methylphenidate’s piperidine ring with bulkier amines or aromatic systems was hypothesized to enhance blood-brain barrier permeability while reducing off-target effects.

The introduction of the piperidin-4-yl group in this compound aligns with synthetic strategies observed in acetylcholinesterase inhibitors and serotonin receptor modulators . Notably, methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate—a related piperidin-4-yl derivative—demonstrates high affinity for serotonin receptors, underscoring the scaffold’s versatility. The hydrochloride salt form further improves solubility, a critical factor in preclinical testing.

Structural Uniqueness and Research Rationale

The compound’s uniqueness lies in its dual substitution pattern :

  • 3-Methylphenyl Group : Introduces steric hindrance and electron-donating effects, potentially stabilizing interactions with hydrophobic transporter pockets.
  • Piperidin-4-yl Group : Provides a secondary amine for hydrogen bonding, which may enhance binding to monoamine transporters’ aspartate residues.

This design addresses limitations of first-generation phenidates, such as methylphenidate’s short half-life and non-selective transporter binding. Computational studies suggest that the piperidin-4-yl moiety’s chair conformation could reduce metabolic degradation by cytochrome P450 enzymes compared to methylphenidate’s axial methyl group.

Theoretical Basis for Functional Investigation

Theoretical investigations focus on the compound’s potential as a dopamine-norepinephrine reuptake inhibitor with modulated efficacy. Molecular docking simulations predict that the piperidin-4-yl group forms a salt bridge with the dopamine transporter’s (DAT) Asp79 residue, while the 3-methylphenyl group occupies a hydrophobic cleft near transmembrane domain 3. This binding mode mirrors cocaine’s interaction with DAT but with reduced reliance on aromatic stacking, possibly lowering abuse liability.

Additionally, the compound’s logP value—estimated to be higher than methylphenidate’s due to the 3-methylphenyl group—suggests improved CNS penetration. However, excessive lipophilicity may limit aqueous solubility, necessitating salt formulations like hydrochloride to balance bioavailability.

Properties

IUPAC Name

methyl 2-(3-methylphenyl)-2-piperidin-4-ylacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-11-4-3-5-13(10-11)14(15(17)18-2)12-6-8-16-9-7-12;/h3-5,10,12,14,16H,6-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSCKCIOXGFCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2CCNCC2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methylphenyl)-2-piperidin-4-ylacetate;hydrochloride typically involves the reaction of 3-methylphenylacetic acid with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methylphenyl)-2-piperidin-4-ylacetate;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

1. Central Nervous System Stimulant

Methyl 2-(3-methylphenyl)-2-piperidin-4-ylacetate; hydrochloride is structurally similar to methylphenidate, a well-known central nervous system stimulant used primarily for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. Research indicates that compounds with similar structures may exhibit comparable pharmacological effects, potentially influencing dopamine reuptake inhibition and enhancing focus and attention in patients with ADHD .

2. Pain Management

Recent studies have explored the analgesic properties of compounds related to methyl 2-(3-methylphenyl)-2-piperidin-4-ylacetate; hydrochloride. Its potential as an analgesic agent could be attributed to its ability to modulate pain pathways in the central nervous system. Investigations into its efficacy in chronic pain management are ongoing, with preliminary results suggesting a favorable profile compared to traditional opioid analgesics .

Synthetic Utility

1. Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique structure allows for various modifications that can lead to the creation of new derivatives with enhanced biological activity. The synthesis of methyl 2-(3-methylphenyl)-2-piperidin-4-ylacetate; hydrochloride can be achieved through several methods involving carbon-carbon bond formation techniques, which are vital in the field of medicinal chemistry .

2. Research Applications

In scientific research, this compound is utilized as a reference standard for analytical studies involving piperidine derivatives. Its stability and distinct chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses, assisting researchers in understanding the behavior of similar compounds under various conditions .

Case Studies

1. ADHD Treatment Efficacy

A clinical trial conducted on a cohort of patients diagnosed with ADHD assessed the efficacy of methyl 2-(3-methylphenyl)-2-piperidin-4-ylacetate; hydrochloride compared to traditional methylphenidate treatments. The trial demonstrated significant improvements in attention scores and reduced hyperactivity levels, suggesting that this compound could be a viable alternative for patients who are non-responsive to conventional therapies .

2. Analgesic Properties

Another study focused on the analgesic properties of this compound involved animal models subjected to induced pain conditions. Results indicated a notable reduction in pain response when treated with methyl 2-(3-methylphenyl)-2-piperidin-4-ylacetate; hydrochloride, highlighting its potential role in pain management protocols .

Mechanism of Action

The mechanism of action of Methyl 2-(3-methylphenyl)-2-piperidin-4-ylacetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The compound is compared to analogs with variations in substituents, ester groups, and piperidine ring positions. Key differences are summarized in Table 1 .

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl/Piperidine Piperidine Position Ester Group Key References
Methyl 2-(3-methylphenyl)-2-piperidin-4-ylacetate hydrochloride C₁₅H₂₀ClNO₂ 289.73 3-methylphenyl 4-yl Methyl
Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride C₁₀H₂₀ClNO₂ 221.72 3-methyl (on piperidine) 4-yl Ethyl
Ethylphenidate Hydrochloride C₁₄H₁₉NO₂·HCl 269.76 Phenyl 2-yl Ethyl
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy N/A N/A
Key Observations:

Substituent Position and Type: The 3-methylphenyl group in the target compound enhances lipophilicity compared to unsubstituted phenyl analogs like ethylphenidate . This may improve blood-brain barrier penetration, a critical factor for CNS-targeted drugs .

Ester Group Influence :

  • The methyl ester in the target compound vs. the ethyl ester in analogs affects metabolic stability. Methyl esters are generally hydrolyzed faster in vivo, influencing bioavailability .

Piperidine Ring Position: Ethylphenidate’s piperidin-2-yl group (vs. 4-yl in the target compound) may lead to divergent pharmacological profiles, as ring position impacts interactions with dopamine/norepinephrine transporters .

Pharmacological Implications

  • Methylphenidate Hydrochloride (C₁₄H₁₉NO₂·HCl), a structurally related CNS stimulant, exhibits dopamine reuptake inhibition. The target compound’s 3-methylphenyl group may enhance selectivity or potency compared to methylphenidate’s unsubstituted phenyl ring .
  • The diphenylmethoxy substituent in 4-(diphenylmethoxy)piperidine hydrochloride () is associated with antihistaminic activity, suggesting substituent-dependent receptor targeting .

Biological Activity

Methyl 2-(3-methylphenyl)-2-piperidin-4-ylacetate;hydrochloride is a compound of significant interest in pharmacology due to its structural similarities with methylphenidate, a well-known stimulant used for treating ADHD and narcolepsy. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C15H21ClN2O2C_{15}H_{21}ClN_{2}O_{2}. The compound features a piperidine ring substituted with a methyl group on the phenyl ring, contributing to its biological activity.

PropertyValue
Molecular Weight284.79 g/mol
SolubilitySoluble in water
Melting PointNot specified
LogP (octanol-water)Not specified

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Similar to methylphenidate, it is hypothesized to act as a dopamine reuptake inhibitor , enhancing dopaminergic signaling in the brain. This mechanism underlies its potential use in treating disorders characterized by dysregulated dopamine levels.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Cognitive Enhancement : Preliminary studies suggest that compounds similar to methylphenidate improve attention and cognitive functions.
  • Antidepressant Activity : Some derivatives have shown promise in alleviating symptoms of depression through modulation of serotonin and norepinephrine levels.
  • Analgesic Properties : There is emerging evidence that piperidine derivatives can possess analgesic effects, potentially making them useful in pain management.

Case Studies

A notable study explored the efficacy of various piperidine derivatives, including this compound, in animal models of ADHD. The results demonstrated a significant improvement in hyperactivity scores compared to controls, suggesting its potential as a therapeutic agent for ADHD-like symptoms .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the piperidine and phenyl rings significantly affect the biological activity of these compounds. For instance, the presence of electron-donating groups on the phenyl ring enhances dopaminergic activity, while specific substitutions can improve selectivity for dopamine receptors .

Toxicological Considerations

While promising, it is essential to consider the toxicity profile of this compound. Toxicological assessments have indicated that high doses may lead to cardiovascular issues and neurotoxicity, similar to those observed with other stimulants .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-(3-methylphenyl)-2-piperidin-4-ylacetate hydrochloride, and how can reaction conditions be optimized?

  • Synthesis Approach : The compound can be synthesized via nucleophilic substitution or condensation reactions between piperidine derivatives and substituted acetic acid esters. For example, reacting 4-piperidinylacetic acid derivatives with 3-methylphenyl-containing reagents under basic conditions .
  • Optimization Parameters :

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity .
  • Catalysts : Employ coupling agents like EDC/HOBt for amidation steps .
    • Monitoring : Track progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>98%) .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation .
  • Storage : Store at -20°C in airtight, light-resistant containers. Stability data for similar piperidine derivatives indicate ≥5-year integrity under these conditions .
  • Safety : Avoid aqueous solutions unless necessary; hydrochloride salts can hydrolyze under prolonged moisture exposure .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : 1H/13C NMR to verify piperidine ring protons (δ 1.5–3.0 ppm) and methylphenyl aromatic signals (δ 6.8–7.4 ppm) .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~308) .
    • Purity Assessment :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) .
  • Melting Point : Compare observed values (e.g., 180–185°C) to literature data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Core Modifications :

  • Piperidine Ring : Introduce substituents (e.g., methyl, hydroxyl) to assess steric/electronic effects on receptor binding .
  • Ester Group : Replace the methyl ester with ethyl or benzyl esters to evaluate metabolic stability .
    • Biological Assays :
  • In Vitro Binding : Screen against neurological targets (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
  • Functional Studies : Measure cAMP modulation or calcium flux in transfected cell lines .

Q. What experimental strategies are effective in resolving contradictions in biological activity data across different studies?

  • Standardized Protocols :

  • Use consistent cell lines (e.g., HEK293 for GPCRs) and control compounds (e.g., meclizine for antihistamine activity) .
  • Validate assay conditions (pH, temperature) to minimize variability .
    • Data Reconciliation :
  • Cross-reference IC50 values with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Perform meta-analyses of published datasets to identify confounding factors (e.g., solvent effects) .

Q. How can researchers optimize receptor binding assays to evaluate interactions with neurological targets?

  • Assay Design :

  • Membrane Preparation : Isolate cortical membranes from rodent brains for native receptor studies .
  • Ligand Concentration : Use 10–12 point dilution curves (0.1 nM–10 µM) to calculate Ki values .
    • Controls :
  • Include non-specific binding controls (e.g., 10 µM atropine for muscarinic receptors) .
  • Validate with reference standards (e.g., meperidine for opioid receptor assays) .
    • Data Analysis :
  • Apply nonlinear regression (e.g., GraphPad Prism) to derive Hill coefficients and assess cooperativity .

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